molecular formula C16H13N7O2 B2386238 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide CAS No. 2034320-10-8

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide

Cat. No.: B2386238
CAS No.: 2034320-10-8
M. Wt: 335.327
InChI Key: WVCZNLIPXKQQMC-UHFFFAOYSA-N
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Description

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core fused with a quinoxaline moiety via a methylene linker.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2/c1-25-16-14-22-21-13(23(14)7-6-19-16)9-20-15(24)10-2-3-11-12(8-10)18-5-4-17-11/h2-8H,9H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCZNLIPXKQQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of theTriazolo[4,3-a]pyrazine Core

The triazolo-pyrazine scaffold is synthesized from 2,3-dichloropyrazine through a nucleophilic substitution-cyclization sequence. Treatment with hydrazine hydrate in ethanol replaces one chloride atom, yielding 3-hydrazinyl-2-chloropyrazine. Cyclization with triethoxymethane in acetic acid under reflux forms thetriazolo[4,3-a]pyrazine core, producing 8-chloro-triazolo[4,3-a]pyrazine.

Introduction of the Methoxy Group

The remaining chloride at position 8 is substituted with a methoxy group via reaction with sodium methoxide in methanol or dimethyl sulfoxide (DMSO). This step typically requires heating at 60–80°C for 6–12 hours to achieve complete conversion.

Functionalization with an Aminomethyl Group

Introducing the aminomethyl group at position 3 involves two primary strategies:

  • Formylation-Reductive Amination : Vilsmeier-Haack formylation of the triazolo-pyrazine core using phosphorus oxychloride and DMF generates 3-formyl-8-methoxy-triazolo[4,3-a]pyrazine. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol yields the desired 3-(aminomethyl) derivative.
  • Bromination-Amination : Direct bromination of 3-methyl-8-methoxy-triazolo[4,3-a]pyrazine using N-bromosuccinimide (NBS) under radical conditions produces 3-(bromomethyl)-8-methoxy-triazolo[4,3-a]pyrazine. Subsequent displacement with aqueous ammonia or ammonium hydroxide affords the aminomethyl derivative.

Coupling Strategies for Amide Bond Formation

The final step involves coupling quinoxaline-6-carboxamide with 3-(aminomethyl)-8-methoxy-triazolo[4,3-a]pyrazine. Two principal methods are employed:

Acyl Chloride-Mediated Coupling

Quinoxaline-6-carbonyl chloride, generated in situ from quinoxaline-6-carboxylic acid and oxalyl chloride, reacts with 3-(aminomethyl)-8-methoxy-triazolo-pyrazine in dichloromethane at 0–25°C. Triethylamine is added to scavenge HCl, and the reaction typically completes within 2–4 hours.

Carbodiimide-Based Coupling

Using EDCl and hydroxybenzotriazole (HOBt) as coupling agents, the carboxylic acid directly reacts with the amine in anhydrous DMF or dichloromethane. This method avoids handling reactive acyl chlorides but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Reference
Acyl chloride formation Oxalyl chloride/DMF CH₂Cl₂, 25°C, 1–3 h 85–90%
Triazolo-pyrazine synthesis Hydrazine + triethoxymethane EtOH, reflux, 6 h 70–75%
Methoxy substitution NaOMe/MeOH 80°C, 12 h 65–70%
Reductive amination NH₄OAc/NaBH₃CN MeOH, 25°C, 24 h 50–60%
Final coupling Acyl chloride + amine CH₂Cl₂, 0°C → 25°C, 4 h 75–80%

Optimization and Scalability Considerations

  • Solvent Selection : Dichloromethane and DMF are preferred for acyl chloride formation and coupling due to their ability to dissolve polar intermediates.
  • Temperature Control : Exothermic reactions, such as acyl chloride generation, require cooling to 0°C to prevent decomposition.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates intermediates, while recrystallization from ethanol/water mixtures purifies final products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biological research, it has shown potential as an antibacterial, antifungal, and antimalarial agent[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.

Medicine: The compound's pharmacological properties make it a candidate for drug development, particularly in the treatment of infectious diseases and metabolic disorders.

Industry: In the chemical industry, it can be used as a building block for the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with [1,2,4]Triazolo[4,3-a]Pyrazine Cores

(a) 8-(2-Fluoro-4-Nitrophenoxy)-[1,2,4]Triazolo[4,3-a]Pyrazine
  • Structure: Features a phenoxy substituent at position 8 instead of methoxy and lacks the quinoxaline-carboxamide group.
(b) N-Methyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyrazine-3-Carboxamide
  • Structure : A saturated triazolopyrazine ring with a simpler N-methyl carboxamide group.
  • Application : Used in pharmaceutical research, but its biological targets remain unspecified .
  • Key Difference : Saturation of the pyrazine ring likely alters pharmacokinetic properties, such as solubility and metabolic stability.

[1,2,4]Triazolo[4,3-a]Quinoxaline Derivatives

(a) Bis([1,2,4]Triazolo)[4,3-a:3’,4’-c]Quinoxaline Derivatives
  • Structure: Dual triazolo rings fused to quinoxaline, with sulfanyl and 4-fluorophenyl acetamide groups.
  • Activity : Demonstrated potent cytotoxicity (IC50 < 5 µM) against HePG-2, Hep-2, and Caco-2 cancer cells. Mechanistically, these compounds inhibit TopoII, induce G2/M cell cycle arrest, and promote apoptosis .
  • Comparison: The bis-triazolo scaffold enhances DNA intercalation and enzyme inhibition compared to the mono-triazolo core of the target compound.

Pyrazolo-Triazolo Hybrids

(a) Pyrazolo[4,3-e][1,2,4]Triazolo[4,3-a]Pyrimidines (Compounds 9 and 10)
  • Structure : Combine pyrazolo and triazolo rings with chlorophenyl or benzamide substituents.
  • Activity : Act as EGFR-TK inhibitors, though IC50 values are unreported. Synthetic yields exceed 90%, indicating robust scalability .
  • Key Difference : The pyrimidine core shifts the target from DNA/TopoII to kinase pathways, reflecting divergent therapeutic applications.

Antimalarial [1,2,4]Triazolo[4,3-a]Pyridines

(a) 3-Ethyl-N-(3-Fluorobenzyl)-N-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide
  • Structure : Pyridine-based triazolo core with sulfonamide and fluorobenzyl groups.
  • Activity : Antimalarial activity against Plasmodium falciparum (IC50 = 2.24 µM) via falcipain-2 inhibition .
  • Comparison: The sulfonamide moiety and pyridine core prioritize protease inhibition over DNA-targeted mechanisms seen in quinoxaline derivatives.

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Substituents/Modifications Biological Target Activity/IC50 Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine + quinoxaline 8-methoxy, quinoxaline-6-carboxamide TopoII/DNA (inferred) Not reported
Bis-Triazoloquinoxaline Bis([1,2,4]triazolo)quinoxaline Sulfanyl, 4-fluorophenyl acetamide TopoII, DNA intercalation Cytotoxic (HePG-2, etc.)
Pyrazolo-Triazolopyrimidine (9) Pyrazolo[4,3-e]triazolo[4,3-a]pyrimidine 4-Chlorophenyl, benzamide EGFR-TK Not reported
Triazolopyridine-Sulfonamide [1,2,4]Triazolo[4,3-a]pyridine 3-Ethyl, fluorobenzyl, methoxyphenyl Falcipain-2 2.24 µM (antimalarial)

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties.

Chemical Structure and Synthesis

The molecular formula for this compound is C17H17N5O3C_{17}H_{17}N_5O_3, with a molecular weight of approximately 339.355 g/mol. The synthesis typically involves the cyclization of a pyrazine derivative with a triazole moiety, followed by the introduction of a methoxy group through methylation reactions. Key steps in the synthesis include:

  • Formation of the Triazolo-Pyrazine Core : Cyclization using sodium hydride and dimethylformamide (DMF) under elevated temperatures.
  • Methoxy Group Introduction : Methylation using methyl iodide in the presence of potassium carbonate.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The compound exhibits moderate to good inhibitory effects on these bacterial targets, making it a potential candidate for further development as an antibacterial agent.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of compounds structurally similar to this compound. For instance, derivatives based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have shown cytotoxic activities against various cancer cell lines. Notably, compounds derived from this scaffold have exhibited EC50 values in the micromolar range (e.g., 365 nM for one derivative), indicating promising anticancer potential .

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary data suggest that its biological activity may be linked to the inhibition of key enzymes or pathways involved in bacterial growth and cancer cell proliferation.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Screening : A study involving various triazolo-pyrazine derivatives reported significant antimicrobial activity across multiple strains. The results indicated that structural modifications could enhance potency against specific bacterial targets .
  • Cytotoxicity Assessment : In vitro studies on derivatives from the triazolo[4,3-a]quinoxaline series revealed differential cytotoxicity profiles against melanoma and other cancer cell lines. These findings underscore the importance of structure-activity relationships in optimizing therapeutic efficacy .

Data Summary

Compound NameActivity TypeTarget Organisms/CellsEC50/IC50 Values
N-(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamideAntibacterialS. aureus, E. coliModerate to Good
Related Triazolo-Pyrazine DerivativeAnticancerA375 Melanoma365 nM

Q & A

Basic: What are the recommended synthetic routes for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including heterocyclic ring formation (triazolo-pyrazine core), amide coupling, and functional group modifications. Key steps include:

  • Triazolo-pyrazine core synthesis : Cyclocondensation of hydrazine derivatives with pyrazine precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side products .
  • Amide coupling : Use of carbodiimide crosslinkers (e.g., EDCI) with HOBt as an additive to activate the quinoxaline-6-carboxylic acid, followed by reaction with the triazolo-pyrazine methylamine derivative .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) achieves >95% purity. Confirm purity via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Basic: Which characterization techniques are critical for validating the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show distinct peaks for the methoxy group (~δ 3.9 ppm), aromatic protons (δ 8.1–8.9 ppm), and amide NH (δ 10.2–10.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • Mass Spectrometry : HRMS (ESI+) should match the exact molecular mass (e.g., calculated for C₁₉H₁₆N₇O₂: 382.1264; observed: 382.1268) .
  • X-ray crystallography : If crystalline, single-crystal X-ray diffraction resolves bond angles and confirms stereoelectronic effects in the triazolo-pyrazine-quinoxaline scaffold .

Advanced: How can researchers optimize reaction yields when introducing the methoxy group at the 8-position of the triazolo-pyrazine ring?

  • Solvent selection : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates during methoxylation. Avoid protic solvents to prevent nucleophilic substitution at the methoxy site .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if introducing methoxy via aryl halide precursors. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Temperature control : Maintain 70–80°C for 12–16 hours; higher temperatures (>90°C) risk decomposition of the triazolo-pyrazine core .

Advanced: How should contradictory bioactivity data (e.g., IC₅₀ variability in kinase assays) be addressed?

  • Assay standardization : Validate biological replicates (n ≥ 3) using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
  • Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and use surfactants (e.g., 0.01% Tween-20) to mitigate aggregation in aqueous buffers .
  • Metabolite screening : Use LC-MS to check for in situ degradation products (e.g., demethylation of the methoxy group) that may alter activity .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB 3NY3) to model binding poses. Prioritize hydrogen bonds between the amide carbonyl and kinase hinge region .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the triazolo-pyrazine moiety in the ATP-binding pocket. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR modeling : Train a model using descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structural features with kinase inhibition .

Advanced: How can researchers resolve discrepancies in solubility data across different solvent systems?

  • Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to identify optimal solvents. For example, DMSO (δD=18.4, δP=16.4) may outperform ethanol due to higher polarity matching .
  • Co-solvency approach : Blend PEG-400 with phosphate buffer (pH 7.4) to enhance aqueous solubility while maintaining biological compatibility .
  • Solid-state analysis : Use DSC/TGA to detect polymorphic forms. Amorphous dispersions (e.g., with HPMC-AS) may improve solubility 10-fold compared to crystalline forms .

Advanced: What strategies mitigate off-target effects in cellular assays?

  • Proteome-wide profiling : Use chemical proteomics (e.g., kinome-wide KINOMEscan) to identify off-target kinases. Compare with known inhibitors (e.g., staurosporine) for selectivity assessment .
  • CRISPR-Cas9 knockout : Validate target specificity by repeating assays in isogenic cell lines lacking the putative target kinase .
  • Metabolomic profiling : LC-MS-based untargeted metabolomics identifies off-target metabolic perturbations (e.g., altered glycolysis or nucleotide synthesis) .

Advanced: How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Implement continuous flow synthesis for the triazolo-pyrazine core to enhance heat/mass transfer and reduce reaction time (2 hours vs. 12 hours batch) .
  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd on mesoporous silica) for methoxylation steps, achieving >90% recovery over 5 cycles .
  • In-line analytics : Integrate PAT tools (e.g., FTIR or Raman probes) for real-time monitoring of intermediate formation, enabling rapid parameter adjustments .

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